molecular formula C11H8INO2 B6187228 methyl 3-iodoquinoline-8-carboxylate CAS No. 2639462-51-2

methyl 3-iodoquinoline-8-carboxylate

Cat. No.: B6187228
CAS No.: 2639462-51-2
M. Wt: 313.09 g/mol
InChI Key: ZECTWWFZVOPUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodoquinoline-8-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 3-position and a carboxylate group at the 8-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodoquinoline-8-carboxylate typically involves the iodination of quinoline derivatives followed by esterification One common method is the reaction of 3-iodoaniline with diethyl ethoxymethylenemalonate under acidic conditions to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-iodoquinoline-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of methyl 3-iodoquinoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The iodine atom and carboxylate group play crucial roles in the compound’s binding affinity and specificity. The quinoline core can interact with various biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, lacking the iodine and carboxylate groups.

    3-Iodoquinoline: Similar structure but without the carboxylate group.

    8-Carboxyquinoline: Lacks the iodine atom but has the carboxylate group.

Uniqueness

Methyl 3-iodoquinoline-8-carboxylate is unique due to the presence of both the iodine atom and the carboxylate group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

2639462-51-2

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

methyl 3-iodoquinoline-8-carboxylate

InChI

InChI=1S/C11H8INO2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,1H3

InChI Key

ZECTWWFZVOPUHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CN=C21)I

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.